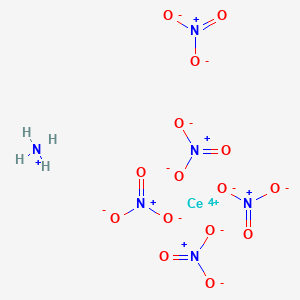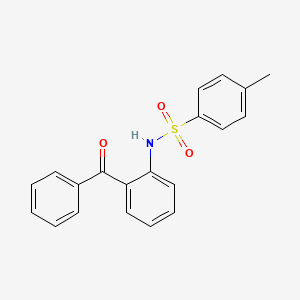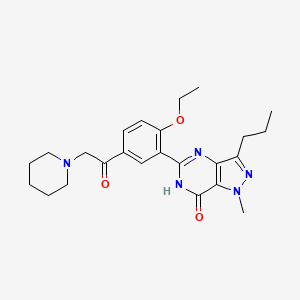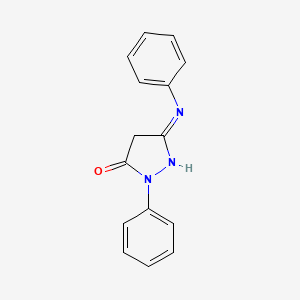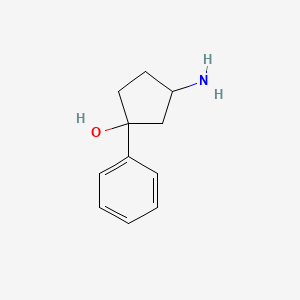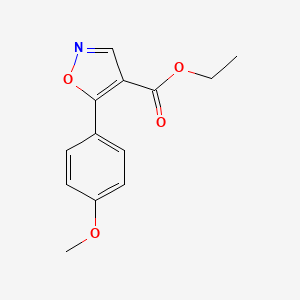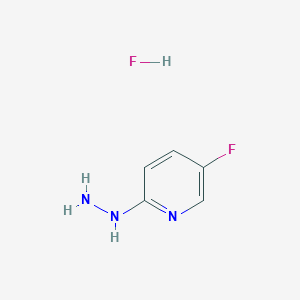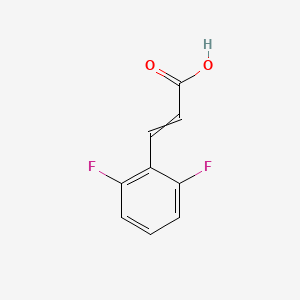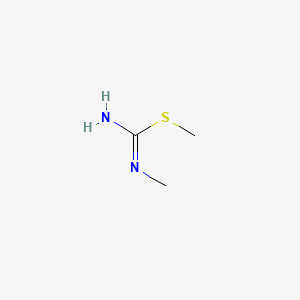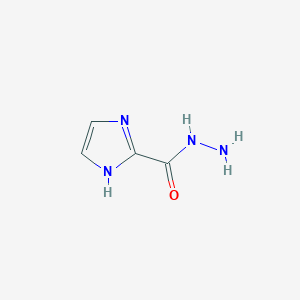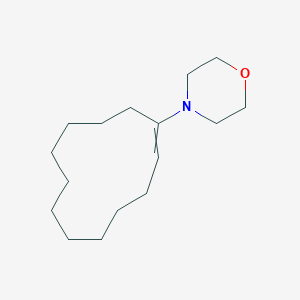
1-Morpholino-1-cyclododecene
Vue d'ensemble
Description
1-Morpholino-1-cyclododecene is an organic compound with the molecular formula C16H29NO. It is a morpholine derivative where the morpholine ring is fused to a cyclododecene ring.
Méthodes De Préparation
1-Morpholino-1-cyclododecene can be synthesized through the reaction of cyclododecanone with morpholine in the presence of an acid catalyst. The reaction typically involves the following steps :
Reactants: Cyclododecanone and morpholine.
Catalyst: Para-toluene sulfonic acid.
Solvent: Toluene.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the formation of this compound.
The reaction can be represented as:
Cyclododecanone+MorpholinePara-toluene sulfonic acidthis compound
Analyse Des Réactions Chimiques
1-Morpholino-1-cyclododecene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced morpholine derivatives.
Substitution: The morpholine ring can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Applications De Recherche Scientifique
1-Morpholino-1-cyclododecene has several applications in scientific research :
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mécanisme D'action
The mechanism of action of 1-Morpholino-1-cyclododecene involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
1-Morpholino-1-cyclododecene can be compared with other morpholine derivatives and cyclododecene compounds . Some similar compounds include:
4-(1-Cyclododecen-1-yl)morpholine: Similar in structure but with different substituents on the morpholine ring.
Cyclododecane, morpholine derivative: Another morpholine derivative with a cyclododecane ring.
Morpholine-containing compounds: Various compounds containing the morpholine ring, such as morpholine itself, thiomorpholine, and their derivatives.
This compound is unique due to its specific ring structure and the presence of both morpholine and cyclododecene moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H29NO |
|---|---|
Poids moléculaire |
251.41 g/mol |
Nom IUPAC |
4-(cyclododecen-1-yl)morpholine |
InChI |
InChI=1S/C16H29NO/c1-2-4-6-8-10-16(11-9-7-5-3-1)17-12-14-18-15-13-17/h10H,1-9,11-15H2 |
Clé InChI |
SZTBSJOMNRSBGA-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(=CCCCC1)N2CCOCC2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
